N-Formylglycylglycylglycinamide
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Overview
Description
N-Formylglycylglycylglycinamide is a tripeptide derivative with a formyl group attached to the terminal amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Formylglycylglycylglycinamide can be synthesized through the oxidative cleavage of N-acylamino acids. One method involves the use of ammonium persulfate ((NH4)2S2O8) in the presence of copper(II) sulfate (CuSO4) and silver nitrate (AgNO3) as catalysts. The reaction is carried out in a mixture of dichloromethane (CH2Cl2) and water at 40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the principles of large-scale peptide synthesis, such as solid-phase peptide synthesis (SPPS), could be adapted for its production.
Chemical Reactions Analysis
Types of Reactions
N-Formylglycylglycylglycinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide groups under acidic or basic conditions.
Major Products
Oxidation: N-Formylglycylglycylglycinic acid.
Reduction: N-Hydroxymethylglycylglycylglycinamide.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.
Biology: It may serve as a model compound for studying peptide interactions and enzymatic processes.
Medicine: Its derivatives could be explored for therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: It can be utilized in the development of novel materials and biopolymers.
Mechanism of Action
The mechanism of action of N-Formylglycylglycylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The peptide backbone allows for flexibility and conformational changes, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Formylglycine: A simpler formylated amino acid.
N-Formylmethionine: An initiator amino acid in protein synthesis in prokaryotes.
N-Formylleucine: Another formylated amino acid with different side chain properties.
Uniqueness
N-Formylglycylglycylglycinamide is unique due to its tripeptide structure, which provides a balance between flexibility and stability. This allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
39692-04-1 |
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Molecular Formula |
C7H12N4O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-[[2-[(2-formamidoacetyl)amino]acetyl]amino]acetamide |
InChI |
InChI=1S/C7H12N4O4/c8-5(13)1-10-7(15)3-11-6(14)2-9-4-12/h4H,1-3H2,(H2,8,13)(H,9,12)(H,10,15)(H,11,14) |
InChI Key |
ANWBLMUZXNZSKF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)NC(=O)CNC(=O)CNC=O |
Origin of Product |
United States |
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